

# APX2039: A Novel Gwt1 Inhibitor Targeting Cell Wall Integrity in Cryptococcus

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## Compound of Interest

Compound Name: APX2039  
Cat. No.: B10854830

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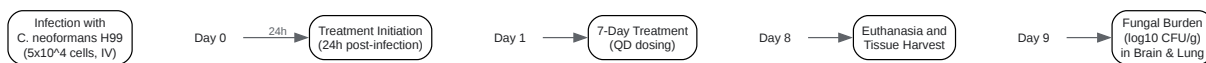
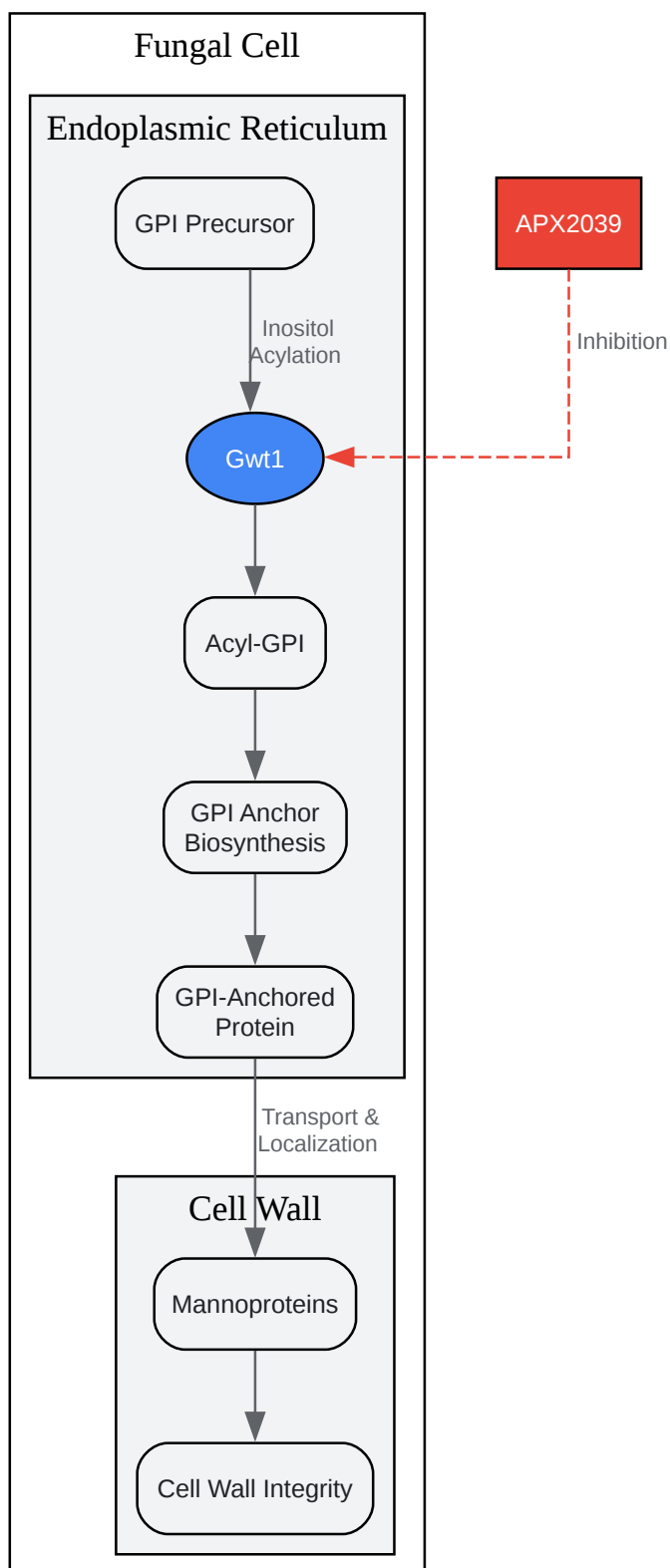
## Abstract

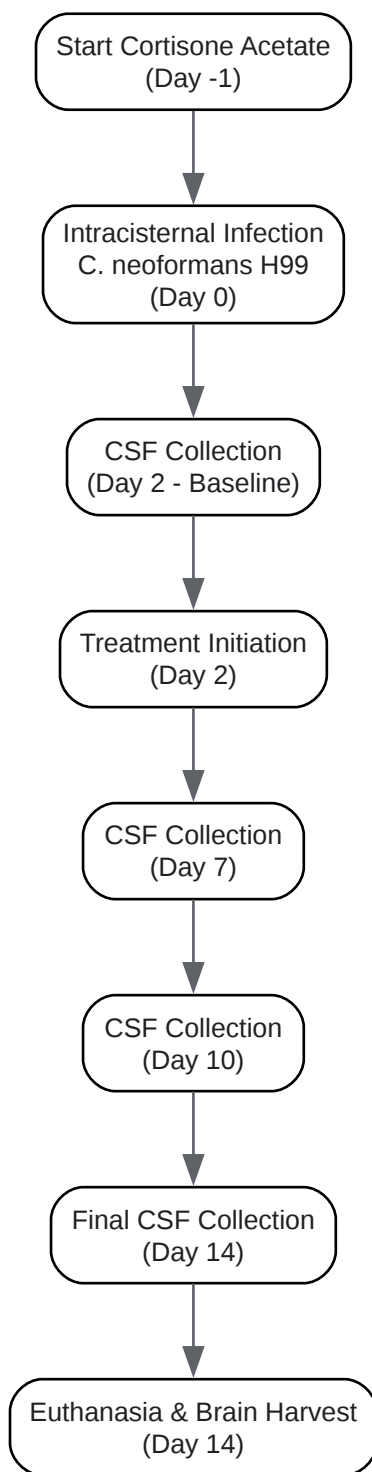
**APX2039** is a novel, orally active antifungal agent demonstrating potent activity against *Cryptococcus neoformans* and *Cryptococcus gattii*, the primary causative agents of cryptococcal meningitis (CM). As a prodrug of APX2096, its mechanism of action centers on the inhibition of the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This inhibition disrupts the localization of essential GPI-anchored mannoproteins to the fungal cell wall, compromising cell wall integrity and leading to potent fungicidal activity. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to **APX2039** in the context of *Cryptococcus* infections.

## Core Mechanism of Action: Inhibition of Gwt1 and Disruption of Cell Wall Synthesis

**APX2039**'s primary molecular target is the fungal Gwt1 enzyme, a highly conserved inositol acylase.<sup>[1][2]</sup> This enzyme catalyzes an early and essential step in the biosynthesis of GPI anchors.<sup>[2][3][4]</sup> GPI anchors are complex glycolipids that serve to tether a wide array of proteins to the cell surface, particularly mannoproteins that are crucial for the structural integrity and function of the fungal cell wall.

By inhibiting Gwt1, **APX2039** effectively blocks the synthesis of GPI anchors, which in turn prevents the proper localization of GPI-anchored mannoproteins to the cell wall. This disruption of cell wall architecture leads to a loss of cell wall integrity, ultimately resulting in fungal cell death. Notably, the closest mammalian ortholog of Gwt1, PIGW, is not significantly inhibited by the active moiety of **APX2039**, highlighting the selective toxicity of the compound for fungal cells.





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